N-(prop-2-yn-1-yl)cyclopropanesulfonamide

Descripción

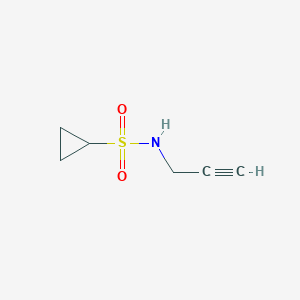

N-(prop-2-yn-1-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring fused to a sulfonamide group, with a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. This compound combines the unique strain and reactivity of the cyclopropane moiety with the alkyne functionality of the propargyl group, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

N-prop-2-ynylcyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPGPFBXJACUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: N-(prop-2-yn-1-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: N-(prop-2-yn-1-yl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets .

Medicine: Sulfonamide derivatives are known for their antibacterial and antifungal properties, making this compound a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating polymers and other advanced materials .

Mecanismo De Acción

The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propynyl group may also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(prop-2-yn-1-yl)cyclopropanesulfonamide and related compounds:

Key Observations :

This compound (Hypothetical Route):

Reaction : Cyclopropanesulfonyl chloride + propargylamine → product.

Conditions : Likely performed in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C, analogous to methods in and .

Purification : Silica gel chromatography (e.g., ethyl acetate/heptane gradients) .

Comparison with Other Sulfonamides :

- Cyclopentyl Derivatives: Synthesis involves multi-step sequences, including cyclization (e.g., DPPA-mediated isocyanato formation) and LiOH-mediated hydrolysis, yielding amino-substituted analogs .

- Propargyl Acetamide () : Synthesized via EDCI/DMAP coupling, yielding lower yields (5%) compared to sulfonamide reactions (30–98% in ) .

Physicochemical Properties

Actividad Biológica

N-(prop-2-yn-1-yl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring bonded to a sulfonamide group and a propynyl chain. This configuration contributes to its reactivity and interaction with various biological targets. The sulfonamide moiety is particularly notable for its ability to form hydrogen bonds, which is critical for enzyme inhibition and modulation of protein interactions.

The biological activity of this compound primarily involves its interaction with enzymes and proteins:

- Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes, leading to inhibition. This mechanism is common among sulfonamide derivatives, which are known for their antibacterial properties.

- Protein Interaction : The propynyl group may engage in covalent bonding with nucleophilic residues in proteins, influencing their activity and stability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. They disrupt bacterial cell membrane integrity and inhibit protein synthesis, which can be effective against antibiotic-resistant strains.

Anticancer Activity

Preclinical studies have shown that derivatives of cyclopropanesulfonamides can disrupt cancer cell proliferation and migration. These compounds may induce apoptosis in cancer cells through various mechanisms, making them candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR of cyclopropanesulfonamides revealed that modifications to the cyclopropane structure can enhance biological activity. For instance, altering substituents on the cyclopropane ring or the propynyl chain has been shown to improve potency against specific targets such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | nSMase2 | Inhibitor | |

| JC-120 (related compound) | Cancer cells | Antitumor | |

| N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide | Various enzymes | Enzyme modulator |

Pharmacokinetics and Bioavailability

Studies have highlighted the pharmacokinetic properties of this compound, suggesting favorable oral bioavailability and brain penetration capabilities. This makes it a potential candidate for treating central nervous system disorders by targeting nSMase2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.